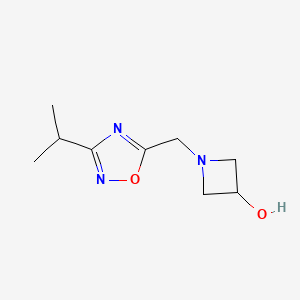
carbonic acid;N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid;N,N-diethylethanamine: is a compound that combines the properties of carbonic acid and N,N-diethylethanamine Carbonic acid is a weak acid formed when carbon dioxide dissolves in water, while N,N-diethylethanamine is a tertiary amine with two ethyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Carbonic Acid: Carbonic acid is typically formed by dissolving carbon dioxide in water. The reaction is as follows: [ \text{CO}_2 + \text{H}_2\text{O} \leftrightarrow \text{H}_2\text{CO}_3 ] This reaction is reversible and results in a weak acid that can dissociate into bicarbonate and hydrogen ions.
-
N,N-diethylethanamine: This compound can be synthesized through the alkylation of ammonia or primary amines with ethyl halides. For example, diethylamine can be prepared by reacting ethylamine with ethyl bromide: [ \text{C}_2\text{H}_5\text{NH}_2 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{(C}_2\text{H}_5)_2\text{NH} + \text{HBr} ]
Industrial Production Methods:
Carbonic Acid: Industrially, carbonic acid is produced by dissolving carbon dioxide in water under high pressure.
N,N-diethylethanamine: This compound is produced on an industrial scale by the reaction of ammonia with ethyl chloride or ethyl bromide in the presence of a catalyst.
Análisis De Reacciones Químicas
Types of Reactions:
-
Carbonic Acid:
Dissociation: Carbonic acid dissociates into bicarbonate and hydrogen ions: [ \text{H}_2\text{CO}_3 \leftrightarrow \text{HCO}_3^- + \text{H}^+ ]
Reaction with Bases: Carbonic acid reacts with bases to form bicarbonates and carbonates.
-
N,N-diethylethanamine:
Alkylation: N,N-diethylethanamine can undergo further alkylation to form quaternary ammonium salts.
Acid-Base Reactions: It can react with acids to form salts.
Common Reagents and Conditions:
Carbonic Acid: Common reagents include carbon dioxide and water. The reaction conditions typically involve high pressure.
N,N-diethylethanamine: Common reagents include ethyl halides and ammonia. The reaction conditions often involve the use of a catalyst and elevated temperatures.
Major Products Formed:
Carbonic Acid: Bicarbonates and carbonates.
N,N-diethylethanamine: Quaternary ammonium salts and various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Carbonic Acid: Used in studying acid-base equilibria and buffering systems.
N,N-diethylethanamine: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology:
Carbonic Acid: Plays a role in physiological processes such as respiration and pH regulation.
N,N-diethylethanamine: Studied for its potential effects on biological systems and its use in drug development.
Medicine:
Carbonic Acid: Investigated for its role in metabolic processes and potential therapeutic applications.
N,N-diethylethanamine: Explored for its potential use in pharmaceuticals and as an intermediate in drug synthesis.
Industry:
Carbonic Acid: Used in carbonated beverages and as a leaching agent in mining.
N,N-diethylethanamine: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
Carbonic Acid:
Mechanism: Carbonic acid dissociates into bicarbonate and hydrogen ions, which can participate in various biochemical reactions.
Molecular Targets: Involved in the regulation of pH in biological systems.
N,N-diethylethanamine:
Mechanism: Acts as a base and nucleophile in chemical reactions.
Molecular Targets: Can interact with various molecular targets depending on its chemical environment and the specific reactions it undergoes.
Comparación Con Compuestos Similares
Carbonic Acid: Similar compounds include bicarbonates and carbonates.
N,N-diethylethanamine: Similar compounds include other tertiary amines such as N,N-dimethylethanamine and N,N-diisopropylethanamine.
Uniqueness:
Carbonic Acid: Unique due to its role in the carbon cycle and its ability to form bicarbonates and carbonates.
N,N-diethylethanamine: Unique due to its specific structure and reactivity, making it useful in various chemical syntheses and industrial applications.
Propiedades
Número CAS |
15715-57-8 |
|---|---|
Fórmula molecular |
C13H32N2O3 |
Peso molecular |
264.40 g/mol |
Nombre IUPAC |
carbonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/2C6H15N.CH2O3/c2*1-4-7(5-2)6-3;2-1(3)4/h2*4-6H2,1-3H3;(H2,2,3,4) |
Clave InChI |
STNNHWPJRRODGI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.CCN(CC)CC.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)


![5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13437147.png)


![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
![(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)



